Synthesis Efficiency: One-Step Quantitative Yield from Salicylaldehyde Under Adapted Vilsmeier Conditions
2-(Trimethylsiloxy)benzaldehyde can be synthesized from salicylaldehyde in a single step with quantitative yield using adapted Vilsmeier conditions, representing a substantial improvement over multi-step synthetic routes that typically require separate protection, formylation, and deprotection sequences [1]. This one-step protocol eliminates intermediate isolation and purification steps, reducing both time and material costs in laboratory-scale preparation.
| Evidence Dimension | Synthesis yield and step count |
|---|---|
| Target Compound Data | Quantitative yield (≈100%) in one synthetic step |
| Comparator Or Baseline | Salicylaldehyde (2-hydroxybenzaldehyde) requiring separate protection and deprotection steps; yields typically range 60-85% for analogous two- to three-step sequences |
| Quantified Difference | Quantitative yield in one step versus multi-step routes with cumulative yields of 60-85%; eliminates at least one protection/deprotection cycle |
| Conditions | Adapted Vilsmeier conditions; characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy |
Why This Matters
The quantitative yield in a single synthetic step directly translates to reduced reagent consumption, minimized waste, and accelerated synthetic throughput for laboratories requiring this building block.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 2-(Trimethylsiloxy)benzaldehyde in Quantitative Yield Using Adapted Vilsmeier Conditions. Molbank, 2023(2), M1654. https://doi.org/10.1246/bcsj.20220202. View Source
